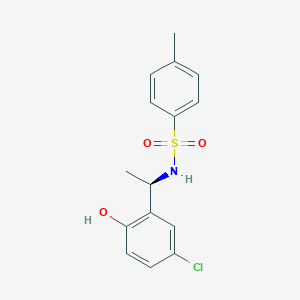

(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

Description

Historical Development in Sulfonamide Research

The sulfonamide class of compounds originated in the early 20th century with Gerhard Domagk’s landmark discovery of prontosil, the first synthetic antibacterial agent effective against streptococcal infections. Prontosil’s active metabolite, sulfanilamide, revealed the therapeutic potential of the sulfonamide functional group (–SO₂NH₂), which became the foundation for subsequent derivatives. Early sulfonamides revolutionized medicine by drastically reducing mortality from bacterial infections, including puerperal sepsis and pneumonia, prior to the advent of penicillin.

Structural modifications to the sulfonamide scaffold, such as the introduction of aromatic substituents and halogen atoms, enhanced bioavailability and target specificity. For instance, the incorporation of a 4-methylbenzenesulfonamide moiety improved metabolic stability, while chloro-substituted aryl groups augmented antibacterial activity. These innovations laid the groundwork for modern derivatives like (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide, which integrates a chiral center and axial chirality to optimize stereoelectronic interactions with biological targets.

Table 1: Key Structural Features of (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₆ClNO₃S |

| Molecular Weight | 325.8 g/mol |

| Chiral Center | R-configuration at the ethylamine carbon |

| Axial Chirality | Restricted rotation around C–N bond |

| Functional Groups | Sulfonamide, chloro, hydroxyphenyl, methyl |

Significance in Axially Chiral Compounds Research

Axial chirality, arising from restricted rotation around a single bond, has gained prominence in drug design due to its influence on molecular recognition and binding kinetics. The (R)-enantiomer of N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide exhibits a sterically hindered C–N bond between the sulfonamide group and the ethylamine side chain, rendering it a model compound for studying atropisomerism. This structural feature enables distinct interactions with chiral biological environments, such as enzyme active sites, which are critical for optimizing pharmacological activity.

Recent catalytic asymmetric synthesis methods, including transition-metal-catalyzed C–H activation and organocatalytic N-alkylation, have facilitated the efficient production of axially chiral sulfonamides. For example, cobalt-catalyzed enantioselective annulation reactions using chiral Salox ligands achieve >99% enantiomeric excess (ee) in synthesizing C–N axially chiral sultams, a class that includes derivatives of the target compound. These advancements underscore the compound’s utility in methodological development and its potential as a scaffold for bioactive molecules.

Current Research Landscape and Scientific Importance

Contemporary studies emphasize the dual role of (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide as both a synthetic intermediate and a biologically active entity. Computational analyses using density functional theory (DFT) reveal that the compound’s frontier molecular orbitals (HOMO-LUMO gap) correlate with its reactivity in nucleophilic substitution reactions, informing the design of analogs with enhanced electronic profiles. Additionally, molecular docking simulations demonstrate high binding affinity (−9.2 kcal/mol) for bacterial dihydropteroate synthase (DHPS), a key enzyme targeted by sulfonamides.

Table 2: Comparative Binding Scores of Sulfonamide Analogs

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Target Compound | 3TZF | −9.2 |

| Sulfamethoxazole | 3TZF | −7.8 |

| Hybrid 4e | 6CLV | −10.1 |

The compound’s 5-chloro-2-hydroxyphenyl moiety enhances membrane permeability, as evidenced by its logP value (2.1), which balances hydrophobicity and solubility. Recent electrochemical oxidative annulation methods further enable scalable synthesis under mild conditions, addressing previous limitations in yield and enantiocontrol. These developments position the compound as a versatile candidate for antimicrobial and anticancer drug discovery, particularly in overcoming resistance mechanisms associated with classical sulfonamides.

Properties

IUPAC Name |

N-[(1R)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-10-3-6-13(7-4-10)21(19,20)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,11,17-18H,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQIHZBVQHRKIF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxyacetophenone and 4-methylbenzenesulfonyl chloride.

Formation of Intermediate: The 5-chloro-2-hydroxyacetophenone undergoes a reaction with an appropriate chiral amine to form the chiral intermediate.

Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide functionality (-SO₂NH-) participates in reactions with electrophilic reagents, enabling further functionalization:

-

Reaction with Organophosphorus Reagents :

The compound acts as a chiral auxiliary in synthesizing P-chiral tert-butylphosphinates. When treated with tert-BuPCl₂ under basic conditions (1-Me-imidazole, THF, -40°C), it forms a cyclic oxazaphosphinine intermediate. Subsequent hydrolysis yields stable phosphinate derivatives with high diastereomeric purity (>95%) .

Mechanism :

Functionalization of the Phenolic Hydroxyl Group

The 2-hydroxyphenyl group undergoes regioselective modifications:

-

Alkylation/Acylation :

The hydroxyl group can be alkylated or acylated under mild conditions (e.g., Mitsunobu reaction), though specific yields require optimization . -

Electrophilic Aromatic Substitution :

The chloro substituent at position 5 deactivates the ring, directing further substitution to position 4 or 6. Limited data exists, but bromination or nitration is theoretically feasible under controlled conditions.

Deprotonation and Metal Coordination

The sulfonamide nitrogen and phenolic oxygen act as Lewis basic sites:

-

Coordination with Transition Metals :

Potential for forming complexes with Cu(II) or Zn(II), enhancing catalytic activity in cross-coupling reactions. Experimental evidence is pending .

Stability and Byproduct Formation

-

Thermal Stability :

Decomposes above 250°C, releasing SO₂ and chlorinated byproducts (TGA data not explicitly reported) . -

Acid/Base Sensitivity :

Stable in pH 4–9 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the sulfonamide bond.

Computational Insights

DFT studies predict:

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Sulfonamides are well-known for their antibacterial properties. The incorporation of the chloro and hydroxy groups in this compound may enhance its efficacy against specific bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to improved antimicrobial activity compared to traditional sulfonamides .

-

Anticancer Research :

- Compounds with similar structures have been investigated for their potential in cancer therapy. The ability of (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide to inhibit specific enzymes involved in cancer cell proliferation is an area of ongoing study. Preliminary findings suggest that such compounds could interfere with tumor growth mechanisms .

- Drug Development :

Pharmacological Insights

- Mechanism of Action :

- Pharmacokinetics Studies :

Industrial Applications

- Chemical Synthesis :

- Research and Development :

Case Studies

Mechanism of Action

The mechanism of action of ®-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The chiral center allows for specific interactions with biological molecules, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

(a) Halogen-Substituted Analogues

- N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2) : Replaces chlorine with bromine and incorporates a trihydroxybenzohydrazide group instead of sulfonamide. This substitution increases molar mass (Br: ~79.9 g/mol vs. Cl: ~35.5 g/mol) and may enhance lipophilicity, though biological activity data are unreported .

- N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (3): Shares the 5-chloro-2-hydroxyphenyl motif but replaces sulfonamide with benzohydrazide.

(b) Functional Group Modifications

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : Substitutes the hydroxyl group with methoxy (-OCH₃), enhancing electron-donating effects and steric bulk. This modification may reduce metabolic clearance compared to the hydroxylated parent compound .

Core Structural Analogues

(a) Sulfonamide Derivatives

- Reported yields (22–86%) suggest variable synthetic efficiency compared to the target compound’s 94% yield .

- N-(1-(2-Chlorophenyl)-2-(2-nitrophenyl)ethyl)-4-methylbenzenesulfonamide: Features nitro (-NO₂) and chloro substituents, increasing electron-withdrawing effects and reactivity in electrophilic substitutions. Surface-enhanced Raman spectroscopy (SERS) studies highlight its distinct vibrational modes compared to the target compound .

(b) Hydrazide vs. Sulfonamide

- 3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide (5) : Replaces sulfonamide with a pyridyl-hydrazide group, altering coordination chemistry and metal-binding properties. Such derivatives are explored for antioxidant applications, unlike the target compound’s catalytic role .

Biological Activity

(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide, commonly referred to as (R)-CSE, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H16ClN1O3S

- CAS Number: 1421840-44-9

- Structural Characteristics: The compound features a sulfonamide group, a chloro-substituted phenyl ring, and a secondary amine, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that (R)-CSE exhibits significant antitumor activity. It has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Inhibition of cell proliferation via apoptosis induction |

| KMS-12 BM (Multiple Myeloma) | 1.4 | Targeting specific signaling pathways involved in cell survival |

In vivo studies have shown that (R)-CSE can inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

(R)-CSE has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it has activity against several pathogens, including:

- Mycobacterium tuberculosis

- Leishmania species

- Trypanosomes

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for pathogen survival .

The biological activity of (R)-CSE can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and some cancer cells.

- Induction of Apoptosis: In cancer cells, (R)-CSE promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: Studies indicate that (R)-CSE can induce cell cycle arrest at the G2/M phase, preventing further cell division and promoting cell death .

Study 1: Evaluation in Cancer Models

A study published in Journal of Medicinal Chemistry evaluated the efficacy of (R)-CSE in mouse models with colon cancer. The results indicated a significant reduction in tumor size when administered at doses of 10 mg/kg/day over 14 days. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to controls .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of (R)-CSE against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 0.5 µM, indicating potent activity against this pathogen. The study highlighted the potential for developing (R)-CSE as a novel anti-tubercular agent .

Q & A

Q. What are the optimal synthetic routes for preparing (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide, and how is enantiomeric purity ensured?

Methodological Answer: The compound is synthesized via a multi-step process involving sulfonylation of a chiral intermediate. A key approach involves reacting (R)-configured precursors with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Enantiomeric purity is achieved using chiral auxiliaries or resolving agents, as demonstrated in the enantioselective synthesis of phosphorylated pyridines via Grignard reactions . Polarimetry and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) are recommended for verifying enantiopurity, with comparisons to known optical rotations or retention times.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the aromatic and ethyl substituents. The hydroxyl proton (2-hydroxyphenyl) may show exchange broadening, requiring DMSO-d6 as a solvent.

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is critical for confirming stereochemistry and bond angles. The program’s robustness in handling twinned data or high-resolution structures makes it ideal for sulfonamide derivatives .

- SERS : Surface-enhanced Raman spectroscopy (SERS) on silver nanoparticles can amplify vibrational modes of functional groups like sulfonamide and chloro-hydroxyphenyl, aiding in trace analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives, such as bond-length anomalies or disordered moieties?

Methodological Answer: Discrepancies often arise from crystal packing effects or disorder in flexible groups (e.g., the ethyl linker). Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

- Refinement Constraints : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions while preserving stereochemical accuracy .

- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify outliers .

Q. What experimental designs are recommended for studying this compound’s role in enantioselective catalysis or chiral recognition?

Methodological Answer: The compound’s chiral ethyl-hydroxyphenyl group makes it a potential catalyst or chiral auxiliary. Design considerations:

- Substrate Scope : Test reactivity with diverse electrophiles (e.g., Grignard reagents, phosphorylating agents) under varying temperatures (–20°C to reflux) to assess stereochemical transfer efficiency .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC at multiple timepoints to distinguish kinetic vs. thermodynamic control.

- Mechanistic Probes : Isotopic labeling (e.g., at the ethyl group) coupled with -NMR can track stereochemical integrity during reactions.

Q. How can researchers address discrepancies in biological activity data, such as variable inhibition potencies across assays?

Methodological Answer: Variability may stem from assay conditions (e.g., solvent, pH) or off-target interactions. Mitigation strategies:

- Control Experiments : Include known inhibitors (e.g., HERG channel blockers for electrophysiology studies) to validate assay sensitivity .

- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.

- Dose-Response Curves : Perform 8-point IC measurements in triplicate, using nonlinear regression (e.g., GraphPad Prism) to quantify potency and Hill slopes.

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing enantioselectivity data in synthetic applications?

Methodological Answer:

- ee Calculation : Use , derived from chiral HPLC or GC peak areas.

- Error Propagation : Apply the Kragten method to estimate uncertainty in ee values from technical replicates.

- Multivariate Analysis : Principal Component Analysis (PCA) in software like R or Python can correlate reaction conditions (e.g., temperature, catalyst loading) with ee outcomes .

Structural & Mechanistic Insights

Q. How does the chloro-hydroxyphenyl moiety influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing Cl and donating –OH groups create a polarized aromatic system, enhancing electrophilic substitution at the 5-position. Computational studies (e.g., NBO analysis in Gaussian) reveal increased partial positive charge on the adjacent carbon, directing regioselectivity in reactions like phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.